

Application Notes and Protocols for the Quantification of DCN-83

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Compound of Interest

Compound Name: DCN-83

Cat. No.: B15561829

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Introduction

DCN-83 is a potent 2-amino-thiophene derivative with demonstrated anti-leishmanial activity. Preclinical studies have shown its efficacy against both promastigote and amastigote forms of *Leishmania* species, making it a promising candidate for the treatment of leishmaniasis.[1] Accurate and precise quantification of **DCN-83** in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.

This document provides detailed application notes and a generalized protocol for the quantification of **DCN-83** in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific, validated method for **DCN-83** is not publicly available, the following protocol is based on established methodologies for the bioanalysis of small molecules and closely related compounds like SB-83, another 2-amino-thiophene derivative with anti-leishmanial properties.[1][2][3]

Quantitative Data Summary

The following table summarizes key quantitative parameters reported for a closely related anti-leishmanial 2-amino-thiophene derivative, SB-83, which can serve as a reference for expected efficacy ranges for **DCN-83**.

Parameter	Value	Species/Cell Line	Comments
IC50 (Promastigotes)	7.46 μ M	Leishmania (Leishmania) infantum	Inhibitory concentration against the motile, extracellular form of the parasite.[2]
IC50 (Promastigotes)	9.84 μ M	Leishmania (Leishmania) donovani	Inhibitory concentration against the motile, extracellular form of the parasite.[2]
EC50 (Amastigotes)	2.91 μ M	Intramacrophagic amastigotes	Effective concentration against the intracellular, non-motile form of the parasite within macrophages.[2]
CC50 (Cytotoxicity)	52.27 μ M	RAW 264.7 Macrophages	Cytotoxic concentration in a mammalian cell line, used to determine the selectivity index.[2]
Selectivity Index (SI)	7.0	L. infantum	Ratio of CC50 to IC50, indicating selectivity for the parasite over mammalian cells.[2]
Selectivity Index (SI)	5.31	L. donovani	Ratio of CC50 to IC50.[2]
LD50 (Acute Oral Toxicity)	~2500 mg/kg	Swiss Mice	Lethal dose for 50% of the test population, indicating low acute toxicity.[1]

Experimental Protocols

Principle

The analytical method is based on the principles of reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of **DCN-83** and an internal standard (IS) from endogenous plasma components, followed by detection and quantification using tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Materials and Reagents

- **DCN-83** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled **DCN-83**)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control human plasma (with appropriate anticoagulant, e.g., EDTA)
- 96-well plates
- Centrifuge
- Analytical balance
- pH meter

Instrumentation

- HPLC system capable of gradient elution
- Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μ m)

- Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- Stock Solutions: Prepare a 1 mg/mL stock solution of **DCN-83** and the IS in methanol.
- Working Solutions: Prepare serial dilutions of the **DCN-83** stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.
- Calibration Standards: Spike control plasma with the **DCN-83** working solutions to prepare a series of calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels (low, medium, and high).

Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma sample (calibration standard, QC, or unknown sample) in a 96-well plate, add 150 μ L of the IS working solution in acetonitrile.
- Vortex the plate for 2 minutes to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean 96-well plate.
- Dilute the supernatant with water as needed to match the initial mobile phase composition.

LC-MS/MS Analysis

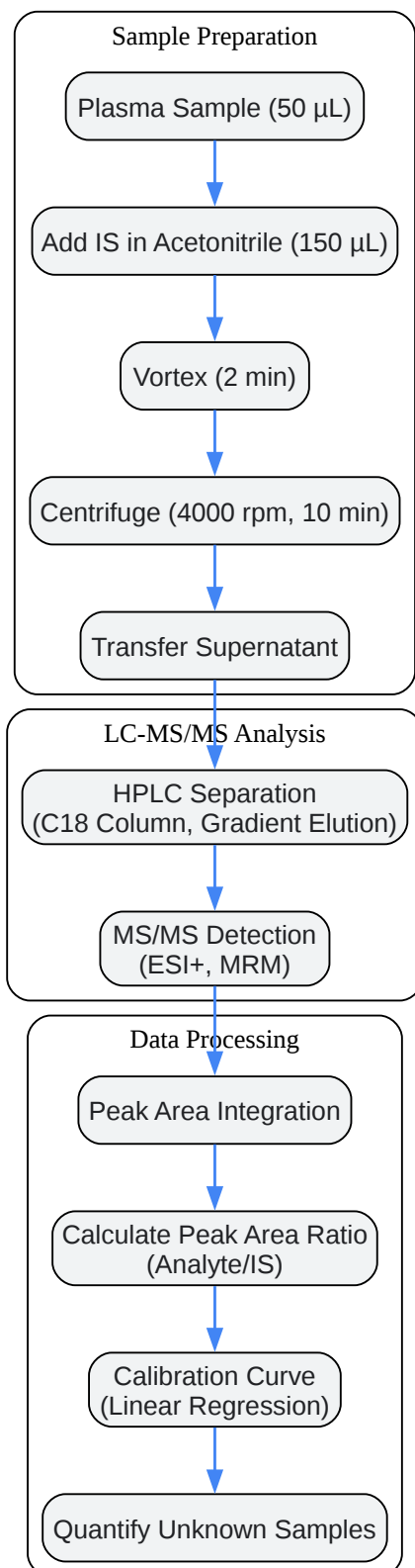
- HPLC Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 5% B
 - 0.5-3.0 min: 5-95% B
 - 3.0-4.0 min: 95% B
 - 4.1-5.0 min: 5% B
- Injection Volume: 5 μ L.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: To be determined by infusing a standard solution of **DCN-83** and the IS into the mass spectrometer to identify the precursor ions and optimal product ions.
 - Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximal signal intensity.

Data Analysis

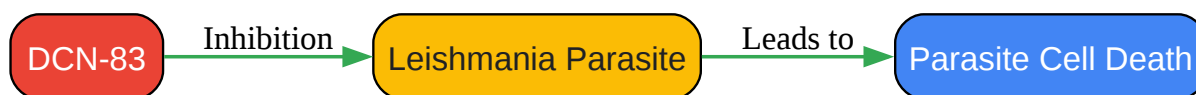
- Integrate the peak areas of **DCN-83** and the IS.
- Calculate the peak area ratio of **DCN-83** to the IS.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of **DCN-83** in the QC and unknown samples from the calibration curve.

Visualizations



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Caption: Experimental workflow for **DCN-83** quantification in plasma.



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Caption: Proposed mechanism of action for **DCN-83**.

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